molecular formula C10H6BrF2NO2 B1462365 Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate CAS No. 1805592-60-2

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

Cat. No.: B1462365
CAS No.: 1805592-60-2
M. Wt: 290.06 g/mol
InChI Key: UWNRVVUCJCUJCG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is an organic compound with the molecular formula C10H6BrF2NO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a difluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of methyl 4-cyano-2-(difluoromethyl)benzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Substitution: Formation of substituted derivatives such as 4-azido-5-cyano-2-(difluoromethyl)benzoate.

    Reduction: Formation of 4-bromo-5-amino-2-(difluoromethyl)benzoate.

    Oxidation: Formation of 4-bromo-5-cyano-2-(difluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties. The bromine and cyano groups may also contribute to its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

    Methyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Methyl 4-chloro-5-cyano-2-(difluoromethyl)benzoate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate: Similar structure but with both trifluoromethyl and bromine groups.

Uniqueness: Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions.

Properties

IUPAC Name

methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-2-5(4-14)8(11)3-6(7)9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNRVVUCJCUJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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